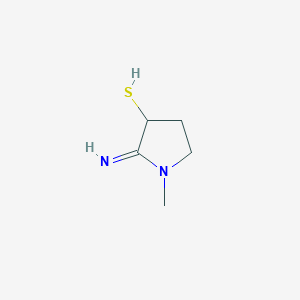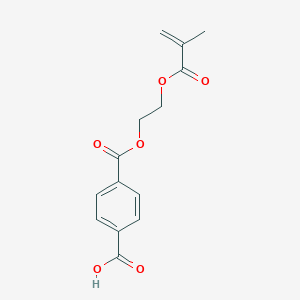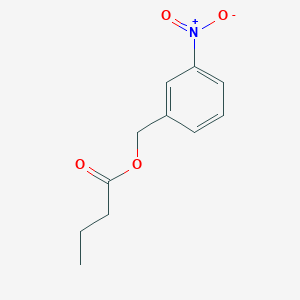
m-Nitrobenzyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Nitrobenzyl butyrate is an organic compound with the molecular formula C11H11NO4. It is also known as 4-(nitrophenyl) butyrate. This chemical compound is widely used in scientific research for its unique properties.
Wirkmechanismus
M-Nitrobenzyl butyrate is a substrate for esterase enzymes. When it is hydrolyzed by esterase enzymes, it produces m-nitrobenzyl alcohol and butyric acid. The hydrolysis reaction is catalyzed by the active site of the esterase enzyme. The mechanism of action of m-Nitrobenzyl butyrate is based on the hydrolysis of the ester bond by the esterase enzyme.
Biochemische Und Physiologische Effekte
M-Nitrobenzyl butyrate has no known biochemical or physiological effects on living organisms. It is not toxic to cells or tissues and does not interfere with normal cellular functions. It is a non-toxic and non-invasive substrate for esterase enzymes and lipases.
Vorteile Und Einschränkungen Für Laborexperimente
M-Nitrobenzyl butyrate is a widely used substrate for esterase enzymes and lipases. It has several advantages as a substrate, including its non-toxic nature, high solubility in water, and low cost. However, it has some limitations as a substrate, including its sensitivity to pH and temperature, which can affect the rate of hydrolysis. It is also sensitive to light and should be stored in a dark place.
Zukünftige Richtungen
The use of m-Nitrobenzyl butyrate as a substrate for esterase enzymes and lipases is an active area of research. Future research directions include the development of new esterase enzymes and lipases that can efficiently hydrolyze m-Nitrobenzyl butyrate. The use of m-Nitrobenzyl butyrate in drug discovery and development is also an area of future research, as it can be used to screen for potential drugs that target esterase enzymes and lipases. Additionally, the use of m-Nitrobenzyl butyrate in environmental monitoring and analysis is an area of future research, as it can be used to detect esterase enzyme activity in environmental samples.
Synthesemethoden
M-Nitrobenzyl butyrate can be synthesized by the reaction of m-nitrobenzyl alcohol with butyric anhydride in the presence of a catalyst. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
M-Nitrobenzyl butyrate is widely used in scientific research as a substrate for esterase enzymes. It is used to study the activity of esterase enzymes in various biological systems. The compound is also used as a model substrate for lipase activity. It is used to investigate the mechanism of action of lipases and to study the kinetics of lipase-catalyzed reactions.
Eigenschaften
CAS-Nummer |
119613-13-7 |
|---|---|
Produktname |
m-Nitrobenzyl butyrate |
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
(3-nitrophenyl)methyl butanoate |
InChI |
InChI=1S/C11H13NO4/c1-2-4-11(13)16-8-9-5-3-6-10(7-9)12(14)15/h3,5-7H,2,4,8H2,1H3 |
InChI-Schlüssel |
HEZSMLGZPUJFQL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
119613-13-7 |
Synonyme |
(3-nitrophenyl)methyl butanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



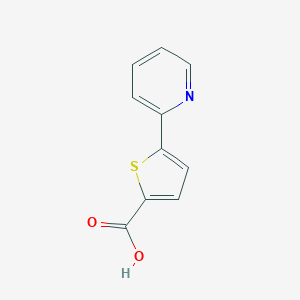
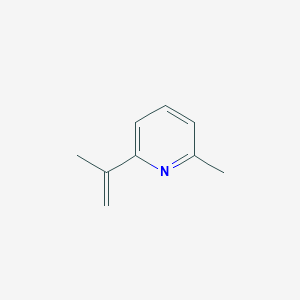
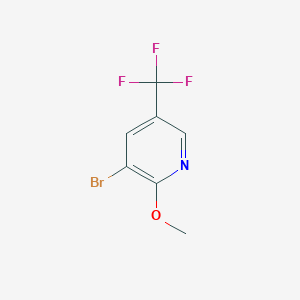
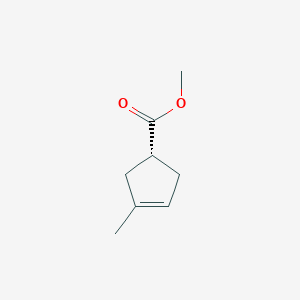
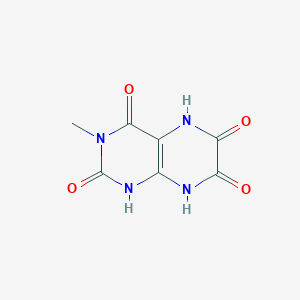
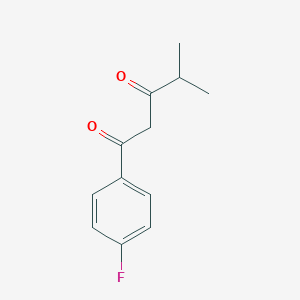
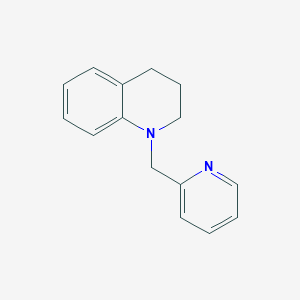
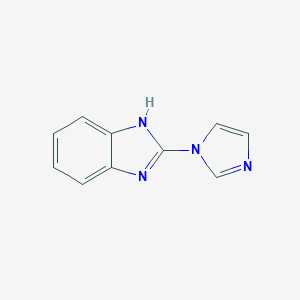
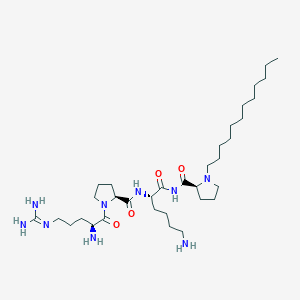
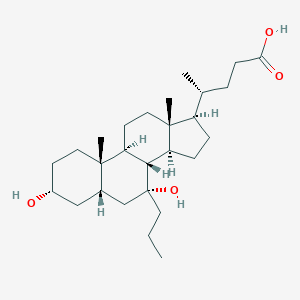
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

